

# Application Notes: Trimethoxyboron as an Electrolyte Additive in Lithium-Ion Cells

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## Compound of Interest

Compound Name: (Methanol)trimethoxyboron

Cat. No.: B15176347

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## Introduction

Trimethoxyboron (TMB) is a promising electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries, particularly those operating at high voltages. Its primary function is to participate in the formation of a stable and protective cathode electrolyte interphase (CEI). This protective layer mitigates the decomposition of the electrolyte and suppresses detrimental side reactions at the cathode surface, leading to improved capacity retention and coulombic efficiency, especially at elevated temperatures.

## Mechanism of Action

The effectiveness of trimethoxyboron as an additive stems from its ability to be preferentially oxidized on the cathode surface during the initial charging cycles. The electron-deficient boron center in TMB acts as a Lewis acid, readily reacting with species generated from the decomposition of the common lithium salt, lithium hexafluorophosphate ( $\text{LiPF}_6$ ).

Specifically, TMB can interact with phosphorus pentafluoride ( $\text{PF}_5$ ), a highly reactive species formed from  $\text{LiPF}_6$  decomposition, and lithium fluoride ( $\text{LiF}$ ), a common component of the CEI that can increase interfacial impedance. By scavenging these species, TMB helps to form a more stable and ionically conductive CEI. This modified CEI layer, enriched with borates, effectively suppresses the continuous decomposition of the electrolyte solvents (e.g., ethylene carbonate and dimethyl carbonate) at high potentials, thereby preserving the integrity of the cathode material and reducing impedance growth over cycling.

## Key Benefits:

- **Enhanced Cycling Stability:** Formation of a robust CEI layer significantly improves capacity retention over extended cycling.
- **Improved Thermal Stability:** TMB can suppress the thermal decomposition of LiPF<sub>6</sub>-based electrolytes, enhancing battery safety and performance at elevated temperatures.
- **Reduced Interfacial Impedance:** The modified CEI has better ionic conductivity, facilitating lithium-ion transport and improving rate capability.
- **High Voltage Compatibility:** TMB is particularly effective in protecting high-voltage cathode materials from aggressive electrolyte reactions.

## Quantitative Performance Improvements

The addition of trimethoxyboron to standard lithium-ion battery electrolytes has demonstrated significant improvements in electrochemical performance across various cathode chemistries. The following tables summarize key quantitative data from cited studies.

Table 1: Effect of Trimethoxyboron (TMB) on Capacity Retention

Cathode Material	TMB Concentration (wt%)	Cycling Conditions	Capacity Retention after N Cycles	Control (without TMB)	Reference
LiNi <sub>1/3</sub> Co <sub>1/3</sub> Mn <sub>1/3</sub> O <sub>2</sub>	1.0	1C rate, 200 cycles	89%	48%	[1]
LiFePO <sub>4</sub>	0.1	100 cycles at 60°C	53%	7% (with TPB)	[2]
Lithium-rich oxide	2.0	0.5C, 300 cycles	84.5%	17.9% (after 250 cycles)	[3]

Table 2: Effect of Trimethoxyboron (TMB) on Rate Capability

Cathode Material	TMB Concentration (wt%)	High C-Rate	Discharge Capacity (mAh g <sup>-1</sup> )	Control (without TMB)	Reference
LiNi <sub>1/3</sub> Co <sub>1/3</sub> Mn <sub>1/3</sub> O <sub>2</sub>	1.0	6C	102	78	<a href="#">[1]</a>
Lithium-rich oxide	2.0	4C	120	65	<a href="#">[3]</a>

## Experimental Protocols

### Electrolyte Preparation with Trimethoxyboron (TMB) Additive

This protocol describes the preparation of a standard LiPF<sub>6</sub>-based electrolyte with the addition of trimethoxyboron. All procedures must be carried out in an argon-filled glovebox with H<sub>2</sub>O and O<sub>2</sub> levels below 0.5 ppm.

Materials:

- Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by weight)
- Lithium hexafluorophosphate (LiPF<sub>6</sub>)
- Trimethoxyboron (TMB, anhydrous)
- Anhydrous solvent for rinsing (e.g., dimethyl carbonate)
- Glass vials and magnetic stir bars

Procedure:

- **Solvent Preparation:** In a clean, dry glass vial, mix ethylene carbonate and dimethyl carbonate in a 1:1 weight ratio.
- **Salt Dissolution:** While stirring the solvent mixture with a magnetic stir bar, slowly add LiPF<sub>6</sub> to achieve a final concentration of 1.0 M. Continue stirring until the salt is completely

dissolved. This is the baseline electrolyte.

- **Additive Incorporation:** To the baseline electrolyte, add the desired weight percentage of trimethoxyboron (e.g., 1 wt%).
- **Homogenization:** Stir the final electrolyte mixture for at least 12 hours to ensure complete dissolution and homogenization of the additive.
- **Storage:** Store the prepared electrolyte in a sealed container inside the glovebox.

## Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032-type coin cell for electrochemical testing of the prepared electrolyte.

Materials:

- Cathode and anode discs (e.g., 14 mm and 15 mm diameter, respectively)
- Microporous separator (e.g., Celgard 2325, 16 mm diameter)
- CR2032 coin cell components (casings, spacers, spring)
- Prepared electrolyte with TMB
- Lithium foil (for half-cells)
- Crimping machine
- Tweezers

Procedure:

- **Drying:** Dry the cathodes and anodes at 110°C and the separator at 70°C in a vacuum oven overnight before transferring them into the glovebox.
- **Assembly:** a. Place the negative electrode casing (anode cap) on a clean surface. b. Place the anode (or lithium metal for a half-cell) in the center of the cap. c. Add a few drops of the electrolyte onto the anode surface. d. Place the separator on top of the anode. e. Add a few

more drops of electrolyte to saturate the separator. f. Place the cathode on top of the separator. g. Add a spacer and then the spring. h. Place the positive electrode casing (cathode cap) on top.

- **Crimping:** Carefully transfer the assembled cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal is formed to prevent electrolyte leakage.
- **Resting:** Allow the assembled coin cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

## Electrochemical Characterization

The following are standard protocols for evaluating the electrochemical performance of the assembled coin cells.

### 3.1. Cyclic Voltammetry (CV)

- **Purpose:** To investigate the electrochemical reaction potentials, including the oxidation of the electrolyte additive.
- **Instrument:** Potentiostat
- **Procedure:**
  - Connect the coin cell to the potentiostat.
  - Set the voltage window appropriate for the cathode material (e.g., 3.0 V to 4.5 V vs. Li/Li<sup>+</sup>).
  - Apply a slow scan rate, typically 0.1 mV/s, for the initial cycles to clearly resolve the redox peaks.
  - Run for 3-5 cycles to observe the formation of the CEI and the stability of the electrochemical reactions.

### 3.2. Galvanostatic Cycling

- **Purpose:** To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.

- Instrument: Battery cycler
- Procedure:
  - Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles within the designated voltage window. This helps in the formation of a stable SEI and CEI.
  - Rate Capability Test: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine its performance under different current loads. Perform 5-10 cycles at each C-rate.
  - Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess capacity retention and long-term stability.

### 3.3. Electrochemical Impedance Spectroscopy (EIS)

- Purpose: To analyze the impedance characteristics of the cell, providing insights into the properties of the CEI and charge transfer kinetics.
- Instrument: Potentiostat with a frequency response analyzer.
- Procedure:
  - Perform EIS measurements at a specific state of charge (e.g., fully charged) after a set number of cycles (e.g., after formation, after 50 cycles, after 100 cycles).
  - Apply a small AC voltage perturbation (e.g., 5-10 mV).
  - Sweep the frequency over a wide range, typically from 100 kHz to 10 mHz.
  - Analyze the resulting Nyquist plot to determine the evolution of the solution resistance, CEI resistance, and charge transfer resistance.

## Post-Mortem Analysis

After cycling, the cells are disassembled in a glovebox for surface analysis of the electrodes.

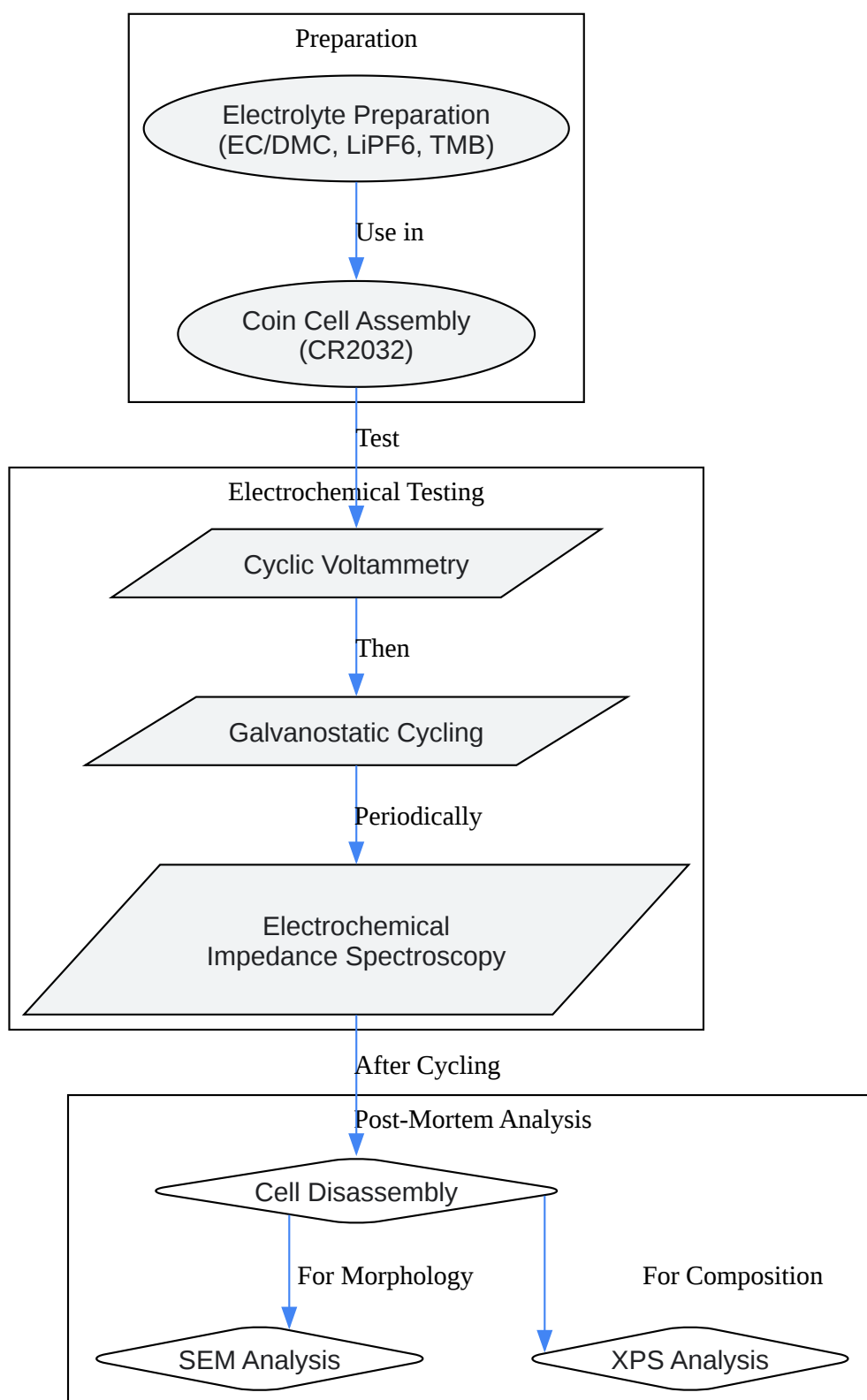
### 4.1. Scanning Electron Microscopy (SEM)

- Purpose: To visualize the surface morphology of the electrodes and observe the CEI layer.
- Sample Preparation:
  - Carefully disassemble the cycled cell inside a glovebox.
  - Gently rinse the electrode surfaces with an anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.
  - Dry the electrodes under vacuum.
  - Mount the electrodes on an SEM stub using conductive carbon tape.
  - Transfer the sample to the SEM using an air-tight transfer vessel to prevent exposure to air and moisture.[\[1\]](#)
- Imaging: Acquire secondary electron (SE) images to observe the surface topography and backscattered electron (BSE) images for compositional contrast.

#### 4.2. X-ray Photoelectron Spectroscopy (XPS)

- Purpose: To determine the elemental composition and chemical states of the species on the electrode surface, providing detailed information about the composition of the CEI.
- Sample Preparation:
  - Follow the same disassembly and rinsing procedure as for SEM.
  - Mount the electrode on the XPS sample holder inside the glovebox.
  - Use a vacuum transfer module to move the sample from the glovebox to the XPS instrument without exposure to the ambient atmosphere.[\[4\]](#)
- Analysis: Acquire survey spectra to identify the elements present and high-resolution spectra for specific elements (e.g., C 1s, O 1s, F 1s, B 1s, P 2p) to determine their chemical bonding states. Sputtering with an argon ion beam can be used for depth profiling of the CEI.

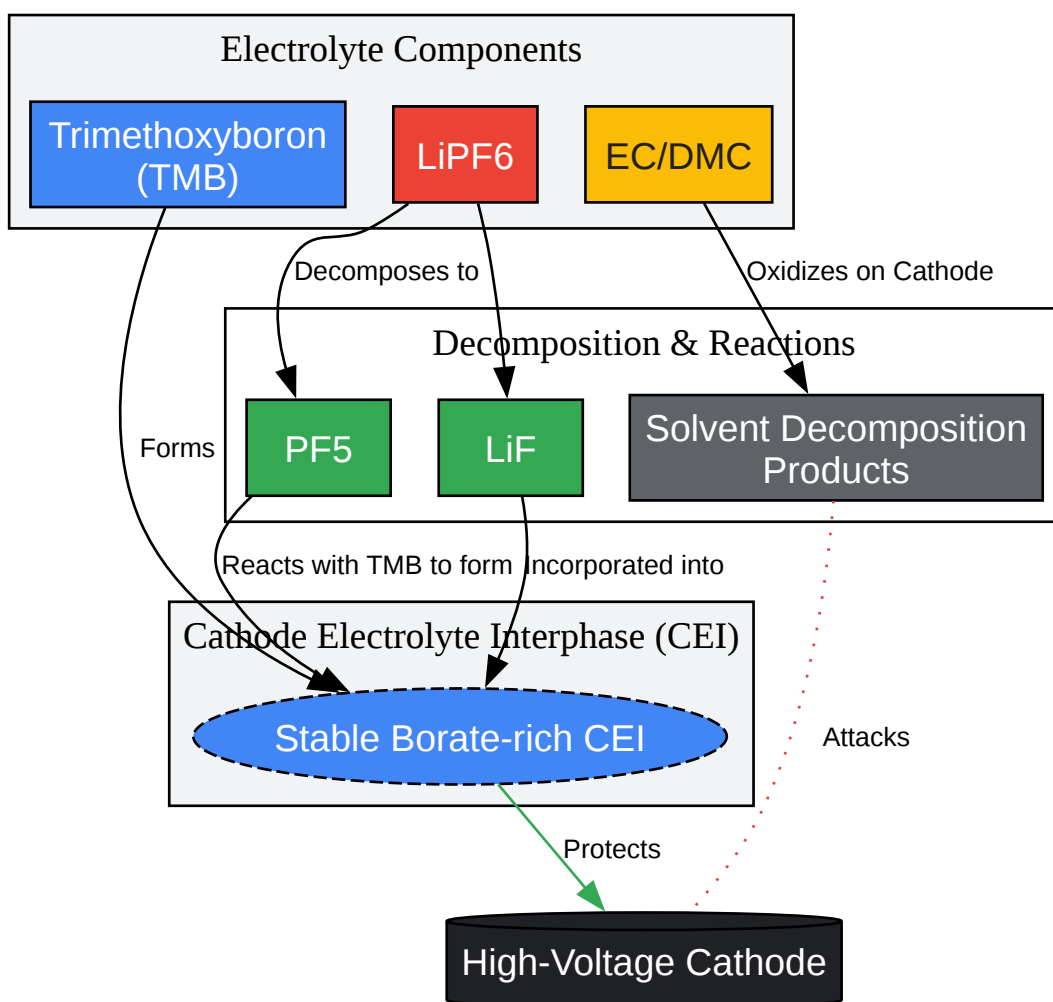
## Mandatory Visualizations



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**Figure 1.** Experimental workflow for evaluating TMB as an electrolyte additive.





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**Figure 2.** Mechanism of stable CEI formation with Trimethoxyboron.

## References

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